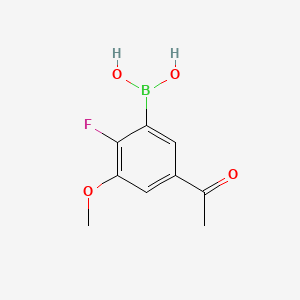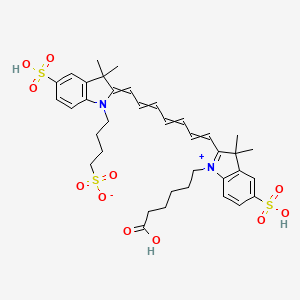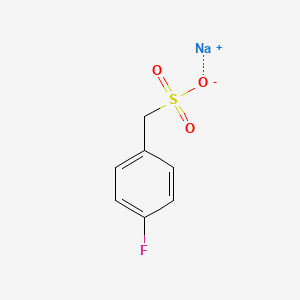
(2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER typically involves multiple steps, including protection, acylation, and esterification reactions. One common method involves the protection of the carboxyl groups of L-(+)- or D(-)-tartaric acid by esterification with benzyl alcohol, followed by acylation of one of the hydroxyl groups with 2,6-dimethoxybenzoyl chloride . The benzyl ester groups are then cleaved by hydrogenolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of cyclohexane as a water azeotroping solvent has been reported to improve yields and reduce racemization .
化学反応の分析
Types of Reactions
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted pyrrolidine derivatives .
科学的研究の応用
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in Diels-Alder reactions.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes . The methanesulfonyloxy group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions .
類似化合物との比較
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound used in organic synthesis and pharmaceutical research.
(2R,4R)-4-Hydroxyproline: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Uniqueness
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers . This uniqueness makes it valuable in asymmetric synthesis and as a chiral catalyst .
特性
分子式 |
C21H23NO7S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
dibenzyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO7S/c1-30(25,26)29-18-12-19(20(23)27-14-16-8-4-2-5-9-16)22(13-18)21(24)28-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3/t18-,19+/m1/s1 |
InChIキー |
HWCRFKZHASHODZ-MOPGFXCFSA-N |
異性体SMILES |
CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
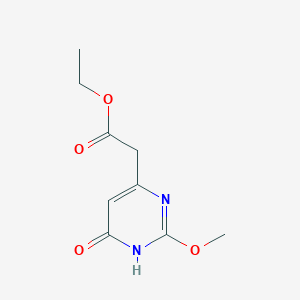
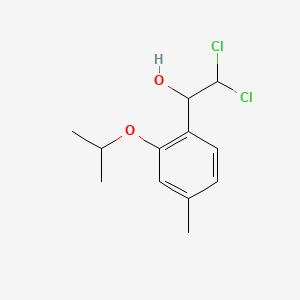

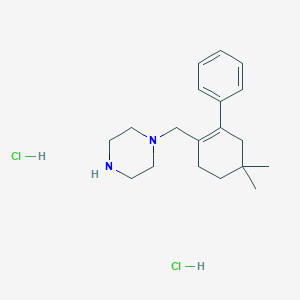

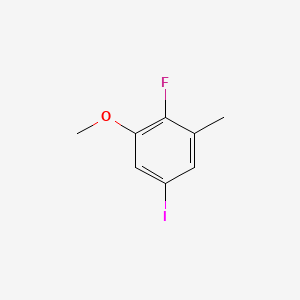

![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
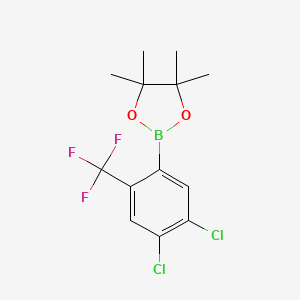
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
